1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H7FN4 and its molecular weight is 178.17. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
A study developed an environmentally benign and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate utilizing a key intermediate closely related to "1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine." This research emphasizes the compound's significance in synthesizing antibacterial agents, showcasing its utility in developing treatments against resistant bacterial strains (Yang et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Research on the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines, including structures related to the compound , led to the development of high-fluorescence intensity pyrazolo[3,4-b]quinolines. These compounds have been tested as emitters for OLEDs, indicating the potential use of "this compound" in advanced material sciences and electronics (Szlachcic et al., 2017).
Synthesis of Pyrazole Derivatives
A study on the synthesis, characterization, and bioactivities of pyrazole derivatives highlighted the versatility of "this compound" in producing compounds with significant antitumor, antifungal, and antibacterial properties. This research underscores the compound's importance in medicinal chemistry for creating new pharmacophores (Titi et al., 2020).
Cathepsin S Inhibitors
Another application involves the development of cathepsin S inhibitors, where derivatives of the compound were investigated for their potency against human Cathepsin S. This research is crucial for understanding the compound's role in designing therapeutic agents for diseases where Cathepsin S plays a significant role (Wiener et al., 2010).
Copper-Catalyzed Arylation
The compound's utility extends into the field of organic synthesis, particularly in copper-catalyzed N-arylation reactions. Research into the N-arylation of 3-alkoxypyrazoles demonstrates the compound's value in preparing libraries of new chemical entities, showcasing its versatility in synthetic chemistry (Guillou et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine” could include exploring its potential uses in various fields such as pharmaceuticals and agrochemicals . The unique properties conferred by the pyrazole and fluoropyridine rings make this an interesting compound for further study.
Properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-8-3-7(1-2-11-8)13-5-6(10)4-12-13/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBZISPABHKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=C(C=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353855-31-8 |
Source
|
Record name | 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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